molecular formula C20H14FN5O3S B2699405 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872856-73-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2699405
CAS RN: 872856-73-0
M. Wt: 423.42
InChI Key: HVIRXFCJBKYOHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products of these reactions are analyzed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity, acidity or basicity, and other chemical properties may also be analyzed .

Scientific Research Applications

Peripheral Benzodiazepine Receptor (PBR) Ligands for PET Imaging

The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including a closely related structure to the provided chemical compound, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, once radiolabeled, demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging, indicating their utility in studying diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker for neuroinflammatory processes. The synthesized derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands. Radiolabeling with fluorine-18 facilitated in vivo PET imaging on rodent models of neuroinflammation, showcasing their potential as PET radiotracers to visualize neuroinflammatory conditions (Damont et al., 2015).

Antitumor and Antimicrobial Activities

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, derivatives exhibiting significant anti-inflammatory activity have been identified, suggesting their potential in developing new therapeutic agents (Sunder & Maleraju, 2013). Additionally, novel antitumor acetamide derivatives containing a pyrazole moiety have shown efficacy against certain cancer cell lines, underscoring their potential as anticancer agents (Alqasoumi et al., 2009).

Synthesis and Evaluation as Antioxidants

Further, benzimidazole derivatives, including structures related to the compound , have been synthesized and evaluated as antioxidants for base oil, demonstrating the compound's potential utility beyond biomedical applications (Basta et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves assessing the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies to explore new reactions, potential uses, and improvements in the synthesis of the compound. It could also involve studying the compound’s biological activity and potential as a drug .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRXFCJBKYOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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